

Technical Guide: MN551, a Covalent Probe Targeting the SOCS2 E3 Ligase

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Compound of Interest

Compound Name: MN551

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Abstract

This document provides an in-depth technical overview of **MN551**, a potent and selective covalent inhibitor of the Suppressor of Cytokine Signaling 2 (SOCS2) protein. **MN551** was developed through a structure-based design approach, originating from a phosphotyrosine (pY) mimetic that targets the Src homology 2 (SH2) domain of SOCS2.[1][2][3] It acts as a cysteine-directed electrophile, irreversibly binding to Cys111 within the SOCS2 protein.[1][4] A key feature of its development is the use of a cell-permeable prodrug, MN714, which utilizes a pivaloyloxymethyl (POM) protecting group that is cleaved intracellularly to release the active **MN551** compound.[1][4] This guide details the biochemical and cellular characterization of **MN551**, including its binding affinity, covalent modification kinetics, and target engagement within cells. The experimental protocols for the key assays used in its characterization are also provided. **MN551** serves as a valuable chemical probe for elucidating the biology of the SOCS2-containing Cullin5-RING E3 ligase (CRL5) complex and as a potential component for developing proteolysis-targeting chimeras (PROTACs).[1][5]

Core Target and Mechanism of Action

The primary molecular target of **MN551** is the Suppressor of Cytokine Signaling 2 (SOCS2) protein. SOCS2 is the substrate recognition component of the CRL5 E3 ubiquitin ligase complex. This complex plays a crucial role in cellular signaling by binding to phosphorylated

tyrosine (pY) residues on target proteins via its SH2 domain, leading to their ubiquitination and subsequent degradation by the proteasome.

MN551 is a rationally designed, cysteine-directed electrophilic covalent inhibitor.^{[2][3]} Its mechanism of action involves:

- **Initial Reversible Binding:** The phosphotyrosine mimetic core of **MN551** directs it to the SH2 domain of SOCS2, where it initially binds non-covalently.
- **Covalent Modification:** A strategically positioned chloroacetamide "warhead" on the **MN551** molecule then reacts with the thiol group of the Cys111 residue, which is located near the pY binding site, forming an irreversible covalent bond.^[6]
- **Inhibition of Function:** This covalent modification effectively blocks the natural substrate from binding to the SH2 domain, thereby inhibiting the E3 ligase activity of the CRL5-SOCS2 complex.^[1]

For cellular applications, the prodrug MN714 is employed. Its POM group masks the negatively charged phosphate, enhancing cell membrane permeability. Once inside the cell, cellular esterases cleave the POM group, releasing the active **MN551** to engage with SOCS2.^{[1][4]}

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of **MN551** and its prodrug MN714 with the SOCS2 protein complex (SBC: SOCS2, Elongin B, and Elongin C).

Table 1: In Vitro Binding Affinity and Covalent Kinetics

Compound	Assay	Parameter	Value
MN551	Isothermal Titration Calorimetry (ITC)	K _i (μM)	2.2
Isothermal Titration Calorimetry (ITC)	ΔH (kcal/mol)	-11.9	
Differential Scanning Fluorimetry (DSF)	ΔT _m (°C)	6	
Fluorescence Polarization (FP)	K _i (μM)	3.6	
Fluorescence Polarization (FP)	k _{inact} (s ⁻¹)	2.1 x 10 ⁻⁴	
Fluorescence Polarization (FP)	k _{inact} /K _i (M ⁻¹ s ⁻¹)	58	

Data sourced from Ramachandran et al., 2023.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Cellular Target Engagement

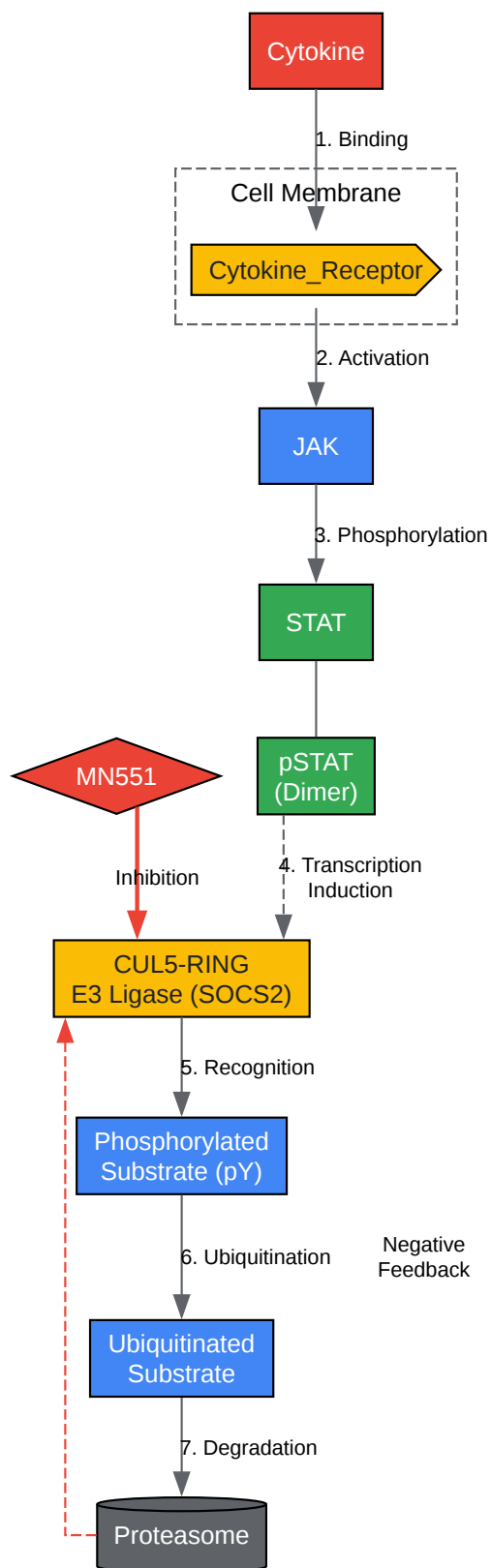
Compound	Assay	Cell Line	Parameter	Value (μM)	Incubation Time
MN551	Permeabilised CETSA	HeLa	EC ₅₀	1.83 ± 0.12	1 hour
MN714	Live-Cell CETSA	HeLa	EC ₅₀	6.13 ± 1.05	2 hours
Live-Cell CETSA	HeLa	EC ₅₀	2.52 ± 0.42	8 hours	
SOCS2 Pulldown	K562	EC ₅₀	5.9 ± 2.6	6 hours	

CETSA: Cellular Thermal Shift Assay. Data reflects the concentration required to achieve half-maximal thermal stabilization of SOCS2. Data sourced from Ramachandran et al., 2023 and

associated public data.[\[7\]](#)[\[9\]](#)

Signaling Pathways and Experimental Workflows

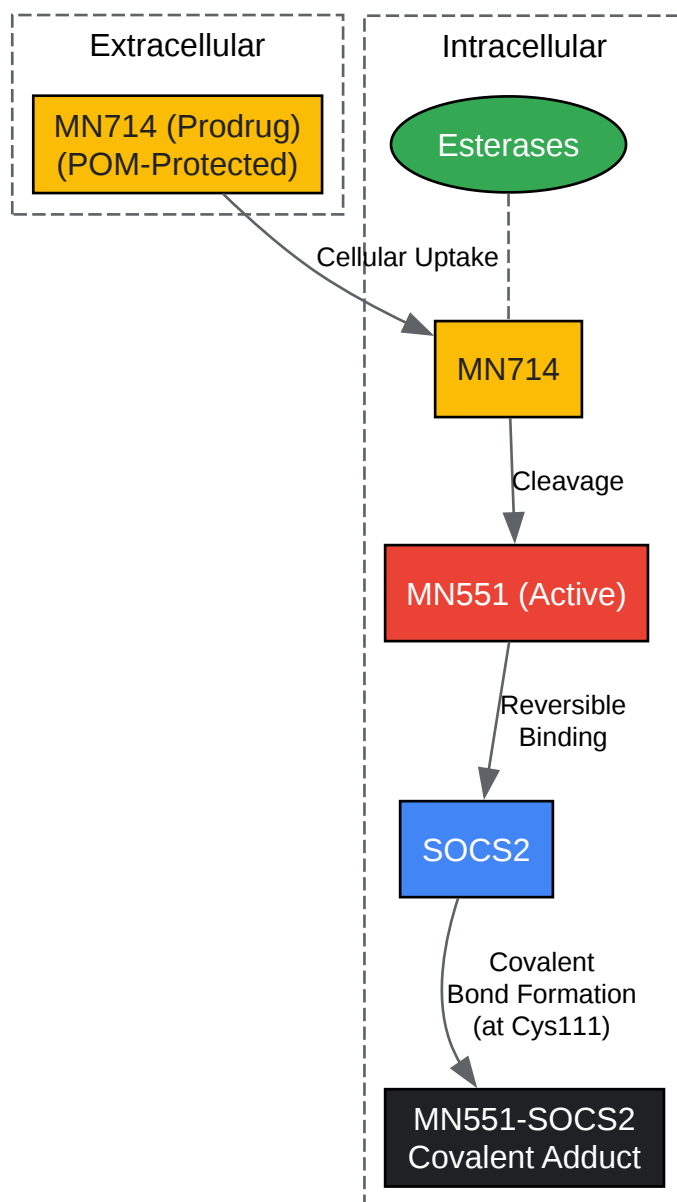
Diagram 1: Simplified SOCS2 Signaling Pathway

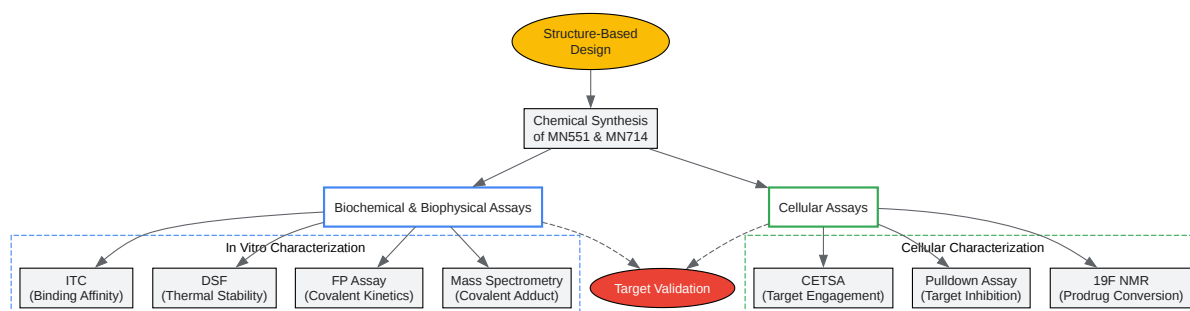


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Caption: The SOCS2-CRL5 E3 ligase complex negatively regulates cytokine signaling by targeting phosphorylated substrates for degradation.

Diagram 2: MN551 Prodrug (MN714) Mechanism of Action





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References

- 1. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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